molecular formula C12H9NO2 B084124 N-(3-Butynyl)phthalimide CAS No. 14396-90-8

N-(3-Butynyl)phthalimide

Cat. No.: B084124
CAS No.: 14396-90-8
M. Wt: 199.2 g/mol
InChI Key: YIMNQWSIQLKYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Butynyl)phthalimide can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Phthalimide+3-Butyn-1-olK2CO3,DMFThis compound\text{Phthalimide} + \text{3-Butyn-1-ol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Phthalimide+3-Butyn-1-olK2​CO3​,DMF​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Butynyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: The terminal alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-Butynyl)phthalimide involves its ability to act as a reactive intermediate in various chemical reactions. The terminal alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. This property makes it valuable in bioconjugation and material science applications .

Comparison with Similar Compounds

  • N-(2-Butynyl)phthalimide
  • N-(4-Pentynyl)phthalimide
  • N-Propargylphthalimide

Comparison: N-(3-Butynyl)phthalimide is unique due to its specific butynyl substitution, which imparts distinct reactivity and properties compared to its analogs. For instance, N-(2-Butynyl)phthalimide and N-(4-Pentynyl)phthalimide have different chain lengths and positions of the alkyne group, leading to variations in their chemical behavior and applications .

Biological Activity

N-(3-Butynyl)phthalimide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antiviral research. This article delves into its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol. It is characterized by a phthalimide core with a butynyl substituent, which contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base, typically potassium carbonate, in solvents like dimethylformamide (DMF) at elevated temperatures.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against various Candida species. A significant study investigated the antifungal, anti-biofilm, and anti-hyphal effects of several N-substituted phthalimides, revealing that N-butylphthalimide (NBP), a derivative closely related to this compound, exhibited potent activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): NBP demonstrated an MIC of 100 µg/ml against fluconazole-resistant Candida albicans and Candida parapsilosis.
  • Biofilm Inhibition: At sub-inhibitory concentrations (10–50 µg/ml), NBP effectively inhibited biofilm formation in both resistant and sensitive strains.
  • Hyphal Formation: The compound significantly inhibited hyphal formation and cell aggregation in C. albicans, altering colony morphology in a dose-dependent manner.
  • Gene Expression: Treatment with NBP downregulated key genes associated with hyphal growth and biofilm formation, including ECE1, HWP1, and UME6 .

The antifungal activity of this compound is attributed to its ability to disrupt critical cellular processes in fungi:

  • Inhibition of Hyphal Growth: By targeting genes responsible for hyphal development, the compound prevents the transition from yeast to hyphal forms, which is crucial for virulence in Candida species.
  • Biofilm Disruption: The ability to inhibit biofilm formation suggests that this compound can interfere with the structural integrity of fungal communities, making them more susceptible to antifungal treatments.

Antiviral Activity

Beyond its antifungal properties, this compound has been explored for its potential antiviral activity. A recent study focused on phthalimide derivatives linked to triazoles demonstrated significant antiviral effects against SARS-CoV-2.

Key Findings:

  • Inhibition of Viral Growth: Certain derivatives exhibited over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity levels.
  • Mechanistic Insights: Molecular docking studies indicated that these compounds interact effectively with viral proteases, suggesting a mechanism that could inhibit viral replication .

Toxicological Profile

The safety profile of this compound was assessed using model organisms such as C. elegans and Brassica rapa. Mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating that while the compound possesses significant biological activity, careful consideration is needed regarding dosage and potential side effects .

Summary Table: Biological Activities of this compound

Activity TypeTarget Organism/PathogenMechanismMIC/Effectiveness
AntifungalCandida albicansInhibition of hyphal growthMIC: 100 µg/ml
Disruption of biofilm formationEffective at 10–50 µg/ml
AntiviralSARS-CoV-2Inhibition of viral proteases>90% inhibition at specific concentrations
ToxicityC. elegansMild toxicityObserved at 2–20 µg/ml

Properties

IUPAC Name

2-but-3-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMNQWSIQLKYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457580
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-90-8
Record name N-(3-Butynyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14396-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropyl azodicarboxylate (316 g, 1.56 mol) was added to a solution of triphenylphosphine (PPh3) (393 g, 1.50 mol), 3-butyn-1-ol (105 g, 1.50 mol) and phthalimide (200 g, 1.36 mol) in toluene (1600 mL) which was pre-cooled with a −5° C. cooling bath at such a rate that temperature of the reaction mixture was kept between 15-25° C. The addition time was 50 min. The cooling bath was removed after the addition was finished. The reaction mixture was allowed to warm to 15-25° C. and stirred for 1 h. Then methanol (800 mL) was added. The mixture was stirred for 30 min and then filtered. The crude product was washed with methanol and dried to give a white solid (218 g) in 80% yield 99.8% purity by area. 1H NMR (DMSO-d6): δ 7.88 (m, 4 H), 3.72 (t, 2 H, J=7.0 Hz), 2.83 (t, 1 H, J=2.7 Hz), 2.55 (m, 2 H).
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
393 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of lyer and Liebeskind (J. Amer. Chem. Soc, 1987, 109, 2759-2770) via a Mitsunobu reaction between phthalimide and 3-butyn-1-ol in 84% yield. The product was isolated as white crystals. mp=137-139° C. (lit. mp=136-137° C.). N-(Ethoxycarbonyl)but-3-ynylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Butynyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(3-Butynyl)phthalimide
Reactant of Route 3
Reactant of Route 3
N-(3-Butynyl)phthalimide
Reactant of Route 4
Reactant of Route 4
N-(3-Butynyl)phthalimide
Reactant of Route 5
Reactant of Route 5
N-(3-Butynyl)phthalimide
Reactant of Route 6
Reactant of Route 6
N-(3-Butynyl)phthalimide
Customer
Q & A

Q1: What is the role of N-(3-Butynyl)phthalimide in synthesizing amino-based HPLC columns?

A1: this compound serves as a protected amino group precursor in the multi-step synthesis of amino-based stationary phases for HPLC []. The compound is first anchored to the silica support through a hydrosilation reaction involving its terminal alkyne group. Subsequently, the phthalimide group is cleaved to reveal the primary amine functionality, resulting in a 4-amino-1-butyne phase. This amino group serves as the primary interaction site for analytes during the chromatographic separation.

Q2: How is the successful incorporation of this compound and its subsequent transformation into the amino phase confirmed in the study?

A2: The researchers employed several characterization techniques to confirm the successful modification of the silica support. These include:

  • Cross-polarization magic angle spinning nuclear magnetic resonance (CP MAS-NMR): This technique provides structural information about the bonded phases and can confirm the presence of specific chemical groups, such as the phthalimide and the resulting amine after cleavage [].
  • Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy: DRIFT spectroscopy is sensitive to changes in chemical bonds and can identify the characteristic peaks associated with the phthalimide group and the newly formed amine group [].
  • Elemental analysis: This technique determines the elemental composition of the modified silica, providing quantitative information about the successful incorporation of nitrogen-containing groups from this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.